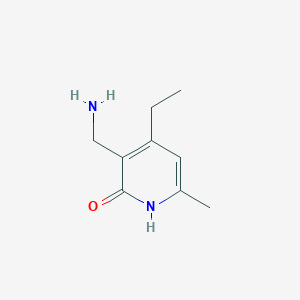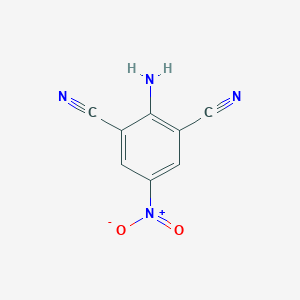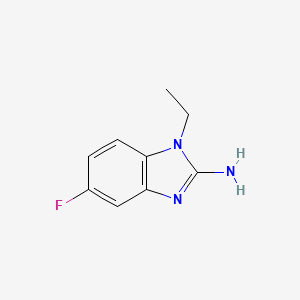
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry. Isatin itself is known for its biological and pharmacological activities, and the addition of a bromine atom at the 5-position enhances its reactivity and potential applications. The oxime group further modifies its chemical properties, making this compound a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoisatin can be synthesized through the bromination of isatin using reagents such as pyridinium bromochromate (PBC) in acetic acid medium . The reaction involves heating the substrate in glacial acetic acid, followed by extraction and purification steps. The oxime derivative can be prepared by reacting 5-Bromoisatin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for (2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and appropriate ligands are employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted isatins, oximes, and other derivatives with potential biological activities .
Scientific Research Applications
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Its derivatives have shown potential as antiviral and antibacterial agents.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one involves its interaction with various molecular targets and pathways. It can bind to DNA, generate reactive species that induce oxidative damage, and inhibit specific proteins involved in cell proliferation and survival . These activities contribute to its antiproliferative and cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisatin: The parent compound without the oxime group.
Isatin: The non-brominated version of the compound.
Indole phytoalexins: A class of compounds with similar indole structures and biological activities.
Uniqueness
(2E)-5-Bromo-2-(hydroxyimino)-2,3-dihydro-1H-indol-3-one is unique due to the presence of both the bromine atom and the oxime group, which enhance its reactivity and biological activities.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-2-nitroso-1H-indol-3-ol |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)8(10-6)11-13/h1-3,10,12H |
InChI Key |
OAEODMRGDPXDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


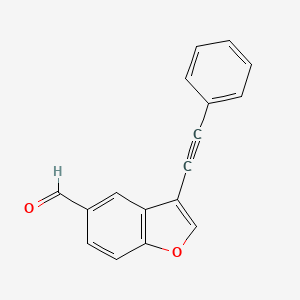

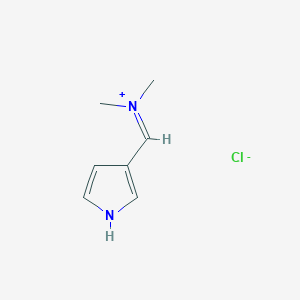
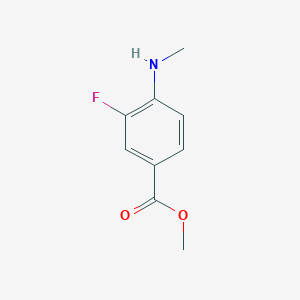
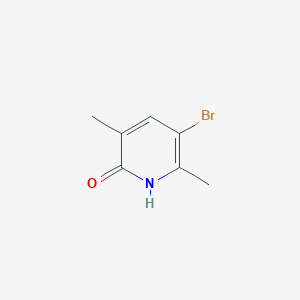
![4-Chloro-2-[3-(4-pentylphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B8772796.png)

![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)
